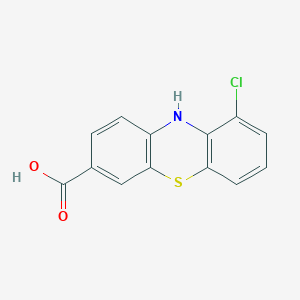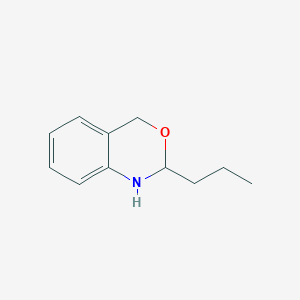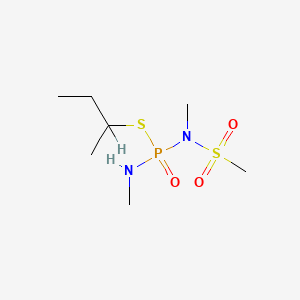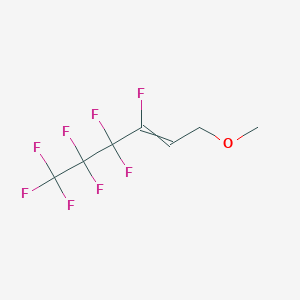
3,4,4,5,5,6,6,6-Octafluoro-1-methoxyhex-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,4,5,5,6,6,6-Octafluoro-1-methoxyhex-2-ene: is a fluorinated organic compound with the molecular formula C7H6F8O . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. The structure includes a methoxy group and a hexene backbone, making it a versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4,5,5,6,6,6-Octafluoro-1-methoxyhex-2-ene typically involves the fluorination of hexene derivatives. One common method includes the reaction of hexene with fluorinating agents under controlled conditions to introduce the fluorine atoms at specific positions. The methoxy group is then introduced through a subsequent reaction with methanol or a methoxy-containing reagent .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,4,4,5,5,6,6,6-Octafluoro-1-methoxyhex-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated fluorinated compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Fluorinated alcohols or ketones.
Reduction: Saturated fluorinated alkanes.
Substitution: Fluorinated ethers or other substituted derivatives.
Scientific Research Applications
Chemistry: 3,4,4,5,5,6,6,6-Octafluoro-1-methoxyhex-2-ene is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated molecules on biological systems.
Industry: Industrially, this compound is used in the production of specialty chemicals, including surfactants and lubricants. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 3,4,4,5,5,6,6,6-Octafluoro-1-methoxyhex-2-ene involves its interaction with molecular targets through its fluorinated groups. The fluorine atoms can form strong interactions with proteins and enzymes, affecting their function. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
- 4,4’-Dibromooctafluorobiphenyl
Comparison: 3,4,4,5,5,6,6,6-Octafluoro-1-methoxyhex-2-ene is unique due to its specific arrangement of fluorine atoms and the presence of a methoxy group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar fluorinated compounds .
Properties
Molecular Formula |
C7H6F8O |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
3,4,4,5,5,6,6,6-octafluoro-1-methoxyhex-2-ene |
InChI |
InChI=1S/C7H6F8O/c1-16-3-2-4(8)5(9,10)6(11,12)7(13,14)15/h2H,3H2,1H3 |
InChI Key |
RLTXKMUREFPOAZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC=C(C(C(C(F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


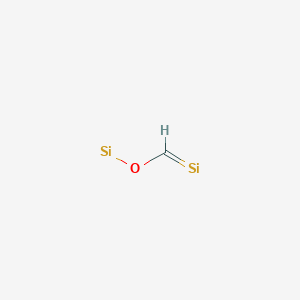

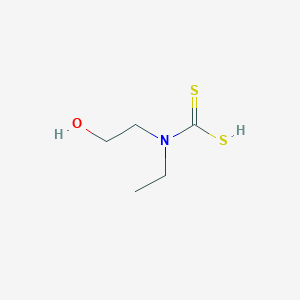
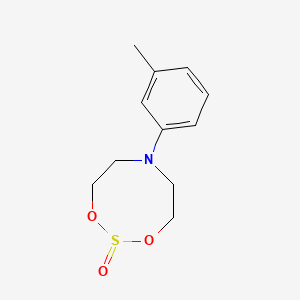
![[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea](/img/structure/B14357785.png)
![5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid](/img/structure/B14357787.png)
![1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene](/img/structure/B14357791.png)

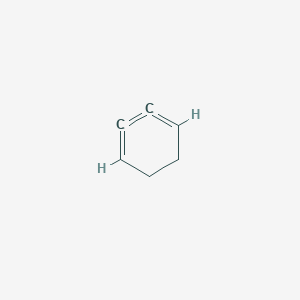
![4-[(Pentyloxy)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14357823.png)
![[1-(3,4-Dimethoxybenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14357829.png)
